molecular formula C19H15F3N2O2 B2687051 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034498-15-0

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2687051
CAS No.: 2034498-15-0
M. Wt: 360.336
InChI Key: WCIIUFZZASIHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a combination of furan, pyridine, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with a trifluoromethylphenyl acetamide derivative. Key steps include:

    Formation of the furan-pyridine intermediate: This involves the reaction of furan-3-carbaldehyde with 3-aminopyridine under suitable conditions to form the furan-pyridine intermediate.

    Coupling with trifluoromethylphenyl acetamide: The intermediate is then reacted with 2-(4-(trifluoromethyl)phenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This enhances its chemical stability, binding affinity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)17-3-1-13(2-4-17)8-18(25)24-10-14-7-16(11-23-9-14)15-5-6-26-12-15/h1-7,9,11-12H,8,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIIUFZZASIHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.